2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride typically involves the reaction of 2-(4-fluorophenoxy)pyridine with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . These reactions are often facilitated by the presence of a base or a catalyst .
Comparison with Similar Compounds
2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)pyridine-3-sulfonyl chloride: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
2-(4-Methylphenoxy)pyridine-3-sulfonyl chloride: This compound has a methyl group instead of a fluorine atom, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific reactivity and the presence of the fluorine atom, which can impart distinct properties to the compound .
Properties
IUPAC Name |
2-(4-fluorophenoxy)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO3S/c12-18(15,16)10-2-1-7-14-11(10)17-9-5-3-8(13)4-6-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIODABLDHXBFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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